molecular formula C11H9F3INO3 B1418741 Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate CAS No. 1186405-10-6

Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate

Cat. No. B1418741
M. Wt: 387.09 g/mol
InChI Key: ZZWIPONZAKKGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate” is a chemical compound with the molecular formula C11H9F3INO3 . It’s important to note that the information available is limited and may not fully describe the compound.

Scientific Research Applications

  • Homogeneous Catalytic Aminocarbonylation : This compound has been utilized in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process results in the formation of 2-oxo-carboxamide type derivatives or carboxamides with excellent yields, demonstrating its utility in complex organic syntheses (Müller et al., 2005).

  • Synthesis and Structure of N-acetylated Derivatives : Another application is in the synthesis and structural analysis of N-acetylated derivatives. Studies on compounds like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have shown significant insights into the susceptibility to acetylation and the regioselective formation of acetylated products (Dzygiel et al., 2004).

  • Functionalization of Pyridazin-3(2H)-one Ring : Research has also focused on the aminocarbonylation of pyridazinones, which involves the use of compounds like methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate. This leads to the formation of amides and amines, indicating its role in the functionalization of complex organic structures (Takács et al., 2012).

  • Photochemical Synthesis : This compound is involved in photochemical synthesis processes. For example, research on the photochemical synthesis of phenyl-2-thienyl derivatives has shown that irradiation of halogenothiophenes can result in the formation of various phenyl derivatives, showcasing the compound's utility in photochemically induced reactions (Antonioletti et al., 1986).

  • Synthesis and Biodistribution of Radioiodinated Amino Acids : The compound has been studied in the context of synthesizing radioiodinated amino acids, which are crucial in various medical applications, such as in brain tumor studies (Krummeich et al., 1994).

properties

IUPAC Name

methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO3/c1-5-3-6(15)4-7(9(17)19-2)8(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWIPONZAKKGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.